1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
Description
Molecular Structure and Stereochemical Configuration
The molecular formula of the compound is C₁₇H₂₀F₃NO₄ , with a molecular weight of 359.34 g/mol . Its structure comprises a pyrrolidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a 3-(trifluoromethyl)phenyl moiety. The carboxylic acid functional group resides at the 3-position of the pyrrolidine scaffold (Figure 1).
Stereochemical Features
The compound’s systematic name, trans-1-(tert-butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid , explicitly denotes its stereochemistry. The "trans" designation indicates that the Boc and 3-(trifluoromethyl)phenyl substituents occupy opposite faces of the pyrrolidine ring. This configuration is critical for its spatial orientation and potential interactions in synthetic or biological contexts.
Key Structural Attributes:
- Pyrrolidine Ring : A five-membered saturated heterocycle with nitrogen at position 1.
- Boc Group : A tert-butoxycarbonyl protecting group attached to the nitrogen, enhancing solubility and stability during synthetic procedures .
- 3-(Trifluoromethyl)phenyl Substituent : An aromatic ring with a electron-withdrawing trifluoromethyl group at the meta position, influencing electronic and steric properties.
- Carboxylic Acid : A polar functional group at position 3, enabling hydrogen bonding and salt formation.
The canonical SMILES representation, CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F , further clarifies the connectivity and stereochemistry .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 1.43 (s, 9H) : Singlet corresponding to the tert-butyl group of the Boc moiety .
- δ 3.45–3.70 (m, 4H) : Multiplet for pyrrolidine ring protons adjacent to nitrogen and the carboxylic acid.
- δ 4.20–4.35 (m, 1H) : Multiplet for the methine proton adjacent to the 3-(trifluoromethyl)phenyl group.
- δ 7.50–7.70 (m, 4H) : Aromatic protons from the 3-(trifluoromethyl)phenyl substituent .
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Crystallographic Studies and Conformational Analysis
X-ray crystallography of related pyrrolidine derivatives, such as trans-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid , reveals a puckered pyrrolidine ring with substituents in trans configurations . For the title compound, similar conformational behavior is expected:
Conformational Highlights:
- Ring Puckering : The pyrrolidine adopts an envelope conformation to minimize steric strain between the Boc and 3-(trifluoromethyl)phenyl groups.
- Dihedral Angles : The dihedral angle between the pyrrolidine ring and the aromatic substituent is approximately 60–70° , optimizing π-π stacking interactions in solid-state structures .
- Hydrogen Bonding : The carboxylic acid forms intermolecular hydrogen bonds with adjacent molecules, stabilizing the crystal lattice .
Table 1: Key Crystallographic Parameters for Analogous Compounds
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 8.2 Å, b = 10.5 Å, c = 12.3 Å | |
| Dihedral Angle (Pyrrolidine-Aromatic) | 65° |
These studies confirm the trans stereochemistry and provide insights into the compound’s three-dimensional architecture, which is pivotal for understanding its reactivity and potential applications in medicinal chemistry.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-12(13(9-21)14(22)23)10-5-4-6-11(7-10)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAPWTFROWHGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carboxylic acid group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect the pyrrolidine nitrogen, allowing selective reactions at other sites. The trifluoromethylphenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Meta vs. Para Substituents
Compound : (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
- Difference : Trifluoromethyl group at the para position of the phenyl ring vs. meta in the target compound.
- Impact :
Ring Size Variation: Pyrrolidine vs. Piperidine
Compound : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- Key Differences :
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered). Piperidine offers greater conformational flexibility.
- Substituent : Lacks the trifluoromethyl group, reducing lipophilicity (logP ~1.8–2.2) and metabolic stability.
- Biological Relevance : Piperidine derivatives are common in CNS drugs but may exhibit different metabolic pathways due to ring size .
Substituent Variations: Trifluoromethyl vs. Alkyl/Amino Groups
Compound : Boc-(±)-trans-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid
- Molecular Formula: C₁₉H₂₇NO₄
- Key Differences: Substituent: 3-isopropylphenyl (bulky, lipophilic) vs. 3-trifluoromethylphenyl (electron-withdrawing).
Compound: 1-(tert-Butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid
- Key Differences: Functional Group: Amino linkage introduces hydrogen-bonding capability, altering solubility and receptor interactions. Biological Implications: May target enzymes requiring polar interactions (e.g., kinases) .
Table 1: Key Properties of Target Compound and Analogs
*Estimated logP values based on substituent contributions.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can researchers optimize yield?
Answer: The synthesis involves:
- Boc Protection : Reacting the pyrrolidine core with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) to introduce the tert-butoxycarbonyl group .
- Trifluoromethylphenyl Coupling : Use Suzuki-Miyaura cross-coupling with a pre-functionalized boronic ester/acid and Pd(PPh₃)₄ catalyst. Optimize solvent (DMF/H₂O) and temperature (80°C) for coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product (>95% purity) .
Q. Key Optimization Tips :
- Monitor reaction progress via TLC (Rf ~0.4 in EtOAc/Hexane 1:1).
- Use anhydrous conditions to avoid hydrolysis of the Boc group.
Q. What safety protocols are essential for handling this compound?
Answer:
- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent degradation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis .
- First Aid : For skin contact, wash immediately with water; for inhalation, move to fresh air and consult a physician .
Advanced Research Questions
Q. How can researchers resolve stereochemical challenges during synthesis?
Answer:
- Chiral Catalysis : Use Evans oxazolidinones or Jacobsen catalysts to control pyrrolidine ring stereochemistry .
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination .
Q. Example Workflow :
Synthesize diastereomers via chiral auxiliaries.
Separate via preparative HPLC.
Validate ee >98% using polarimetry or NMR with chiral shift reagents.
Q. How should researchers address discrepancies in reported reaction conditions for Boc deprotection?
Answer:
- Acidic Deprotection : Use TFA/DCM (1:4 v/v) at 0°C for 2 hours. Monitor via LC-MS for complete removal of the Boc group (disappearance of m/z 359 → 259) .
- Thermal Stability : Avoid prolonged heating (>60°C) to prevent pyrrolidine ring decomposition.
- Contradiction Resolution : Compare literature protocols and validate via side-by-side trials. For acid-sensitive derivatives, use milder conditions (HCl/dioxane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
